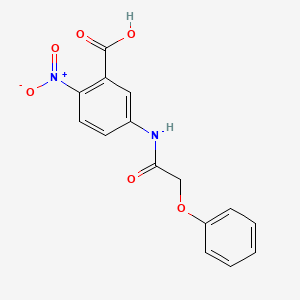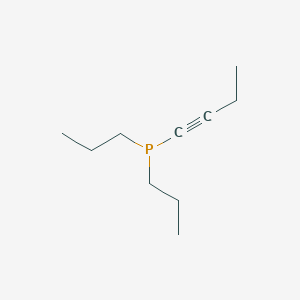
(But-1-yn-1-yl)(dipropyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(But-1-yn-1-yl)(dipropyl)phosphane is a chemical compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three carbon atoms The specific structure of this compound includes a but-1-yn-1-yl group and two propyl groups attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-yn-1-yl)(dipropyl)phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of a chlorophosphine with a Grignard reagent. For example, the reaction of chlorophosphine with but-1-yn-1-ylmagnesium bromide and dipropylmagnesium bromide can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(But-1-yn-1-yl)(dipropyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the but-1-yn-1-yl or propyl groups are replaced by other functional groups.
Addition: The compound can undergo addition reactions with electrophiles, such as halogens or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Addition: Electrophiles like bromine or hydrochloric acid can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Addition: Addition products with electrophiles.
Applications De Recherche Scientifique
(But-1-yn-1-yl)(dipropyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of (But-1-yn-1-yl)(dipropyl)phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can coordinate with transition metals, forming complexes that can catalyze various chemical reactions. These complexes can activate substrates and facilitate bond formation or cleavage, leading to the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyldi-1-adamantylphosphine: Similar in structure but with adamantyl groups instead of propyl groups.
Tris(2-methoxy-5-vinylphenyl)phosphine: Contains vinylphenyl groups instead of but-1-yn-1-yl and propyl groups.
2-(2′-di-tert-butylphosphinophenyl)-1-methylindole: Contains a phosphinophenyl group instead of but-1-yn-1-yl and propyl groups.
Uniqueness
(But-1-yn-1-yl)(dipropyl)phosphane is unique due to its combination of a but-1-yn-1-yl group and two propyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in catalysis and material science.
Propriétés
Numéro CAS |
194038-23-8 |
|---|---|
Formule moléculaire |
C10H19P |
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
but-1-ynyl(dipropyl)phosphane |
InChI |
InChI=1S/C10H19P/c1-4-7-10-11(8-5-2)9-6-3/h4-6,8-9H2,1-3H3 |
Clé InChI |
YXVAYDFDHVQWHL-UHFFFAOYSA-N |
SMILES canonique |
CCCP(CCC)C#CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)
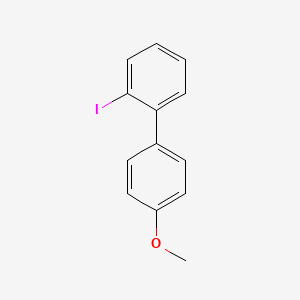
![4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
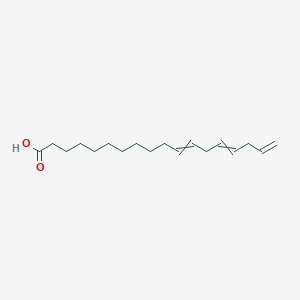
![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)

![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)
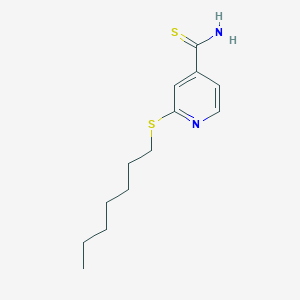

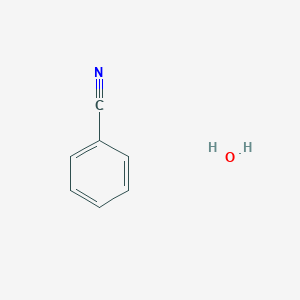
![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)

